molecular formula C14H19ClN2O B1210392 5-Methoxy-3-(piperidin-4-yl)-1H-indole hydrochloride CAS No. 60155-65-9

5-Methoxy-3-(piperidin-4-yl)-1H-indole hydrochloride

Cat. No.: B1210392
CAS No.: 60155-65-9
M. Wt: 266.76 g/mol
InChI Key: NEODICLZKZAYHW-UHFFFAOYSA-N
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Description

5-Methoxy-3-(piperidin-4-yl)-1H-indole hydrochloride: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-(piperidin-4-yl)-1H-indole hydrochloride typically involves multiple steps, including the formation of the indole core, introduction of the piperidine ring, and methoxylation. The general synthetic route can be summarized as follows:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.

    Methoxylation: The methoxy group can be introduced through an O-methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to a carbonyl group.

    Reduction: Reduction reactions can convert the indole core to a more saturated structure, such as indoline.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and halides, often under basic or acidic conditions.

Major Products:

    Oxidation Products: Hydroxylated or carbonylated derivatives of the original compound.

    Reduction Products: Saturated indoline derivatives.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving indole derivatives, such as enzyme interactions and receptor binding.

Medicine:

    Drug Development: The compound has potential as a lead compound for the development of new drugs targeting various diseases, including neurological disorders and cancers.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(piperidin-4-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The piperidine ring and methoxy group can further enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • 5-Methoxy-2-(piperidin-4-yl)-1H-indole hydrochloride
  • 5-Methoxy-3-(piperidin-3-yl)-1H-indole hydrochloride
  • 5-Methoxy-3-(piperidin-4-yl)-2H-indole hydrochloride

Comparison:

  • Structural Differences: The position of the piperidine ring and methoxy group can vary among similar compounds, leading to differences in their chemical and biological properties.
  • Biological Activity: The unique combination of the indole core, piperidine ring, and methoxy group in 5-Methoxy-3-(piperidin-4-yl)-1H-indole hydrochloride can result in distinct biological activities compared to similar compounds.
  • Applications: While similar compounds may have overlapping applications, the specific properties of this compound can make it more suitable for certain research and industrial applications.

Properties

IUPAC Name

5-methoxy-3-piperidin-4-yl-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.ClH/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10;/h2-3,8-10,15-16H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEODICLZKZAYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975581
Record name 5-Methoxy-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60155-65-9
Record name 5-Methoxy-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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